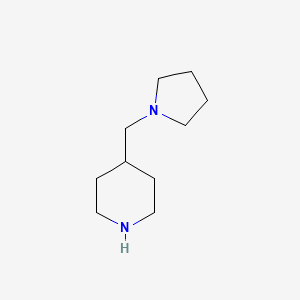

4-(Pyrrolidin-1-ylmethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCMCSHJONWGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588040 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683772-11-4 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 683772-11-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine

A Note to the Researcher: The initial request specified an analysis of "4-(Pyrrolidin-1-ylmethyl)piperidine." Following a comprehensive search of chemical databases and scientific literature, it has been determined that this specific compound is not well-documented, lacking a registered CAS number and sufficient published data for a thorough physicochemical characterization.

However, a closely related and well-characterized structural analog, 4-(1-Pyrrolidinyl)piperidine (CAS: 5004-07-9) , is extensively documented. This guide will provide an in-depth analysis of this analog. The key structural difference is the absence of a methylene (-CH2-) linker between the two heterocyclic rings in the documented compound.

Structural Comparison

Figure 1. Chemical structures of the requested (left) and analyzed (right) compounds.

This guide will proceed with a detailed examination of 4-(1-Pyrrolidinyl)piperidine, offering valuable insights for researchers in drug discovery and development.

Introduction

4-(1-Pyrrolidinyl)piperidine is a diamine containing a pyrrolidine ring attached to a piperidine ring at the 4-position. This compound is a versatile building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.[1] Its structural features, including two basic nitrogen atoms, confer specific physicochemical properties that are critical for its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for its effective application in drug design and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-(1-Pyrrolidinyl)piperidine is presented in the table below. These parameters are fundamental in predicting the behavior of the molecule in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂ | [2] |

| Molecular Weight | 154.25 g/mol | [2], |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 53-62 °C | , , |

| pKa (predicted) | 10.32 ± 0.20 | |

| logP (predicted) | 0.9 | [2] |

| Aqueous Solubility | 71 g/L | [3] |

| Solubility | Soluble in Methanol | [4] |

Ionization Constant (pKa)

The pKa of a compound is a critical determinant of its charge state at a given pH, which in turn influences its solubility, permeability, and target binding. As 4-(1-Pyrrolidinyl)piperidine possesses two amine groups, it can exist in different protonation states. The predicted pKa of 10.32 suggests that the compound is predominantly protonated at physiological pH (7.4).[4]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[5]

Figure 2. Workflow for pKa determination by potentiometric titration.

Protocol:

-

Sample Preparation: A precisely weighed amount of 4-(1-Pyrrolidinyl)piperidine is dissolved in deionized water to a known concentration (e.g., 10 mM).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve. For a diamine, two inflection points may be observed, corresponding to the two pKa values.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted logP of 0.9 for 4-(1-Pyrrolidinyl)piperidine indicates a relatively balanced hydrophilic-lipophilic character.[2]

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.[6]

Figure 3. Workflow for logP determination by the shake-flask method.

Protocol:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of 4-(1-Pyrrolidinyl)piperidine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for complete partitioning.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. 4-(1-Pyrrolidinyl)piperidine is reported to have a high aqueous solubility of 71 g/L.[3]

Experimental Determination of Kinetic Solubility

Kinetic solubility is often measured in early drug discovery as a high-throughput screen to identify potential solubility liabilities.[7]

Figure 4. Workflow for kinetic solubility determination.

Protocol:

-

Stock Solution: A high-concentration stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Addition to Buffer: A small volume of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The mixture is incubated at room temperature with shaking for a defined period (e.g., 2 hours).

-

Precipitation Detection: The formation of a precipitate is detected, often by nephelometry (light scattering).

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Spectral Data

A study by Alver et al. (2011) provides a detailed experimental and theoretical investigation of the NMR spectra of 4-(1-Pyrrolidinyl)piperidine.[8] The study reports ¹H, ¹³C, and ¹⁵N NMR spectra and discusses the conformational analysis of the molecule in different solvents. This information is invaluable for the structural confirmation and purity assessment of the compound.[8]

Conclusion

4-(1-Pyrrolidinyl)piperidine is a compound with a well-balanced physicochemical profile, characterized by high aqueous solubility and moderate lipophilicity. Its basic nature, with a predicted pKa in the high alkaline range, ensures that it is predominantly protonated at physiological pH. These properties make it an attractive scaffold for the design of CNS-active agents and other therapeutics. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar molecules, ensuring data integrity and reproducibility in a research and development setting.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(1-pirrolidinil)-piperidina. Retrieved from [Link]

-

Siddiqui, A. A., et al. (2011). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Anatolian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- De la Guardia, M., & Garrigues, S. (Eds.). (2022). Handbook of Green Analytical Chemistry. John Wiley & Sons.

-

ResearchGate. (2011). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

- Avdeef, A., et al. (2000). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences.

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Defense Technical Information Center. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

- Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

- Goel, K. K., et al. (2008).

-

National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

- SciSpace. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1-pirrolidinil)-piperidina - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 4. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

The Strategic Utility of 4-(Pyrrolidin-1-ylmethyl)piperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the piperidine and pyrrolidine rings within a single molecular entity gives rise to a privileged scaffold with significant applications in medicinal chemistry. This technical guide delves into the core attributes of "4-(Pyrrolidin-1-ylmethyl)piperidine" as a pivotal synthetic building block. We will explore its synthesis, physicochemical properties, and, most critically, its role in the construction of therapeutically relevant molecules. This guide will provide not only detailed experimental protocols but also the scientific rationale behind the use of this versatile scaffold, empowering researchers to leverage its unique structural features in the design and synthesis of next-generation therapeutics.

Introduction: The Power of Saturated Heterocycles in Drug Design

The piperidine and pyrrolidine rings are among the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals. Their prevalence stems from their ability to impart favorable physicochemical properties to a drug candidate, such as improved solubility and metabolic stability, while also providing a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. The combination of these two saturated heterocycles in "this compound" creates a unique building block with a defined spatial arrangement and basic nitrogen centers that can be strategically employed in drug design.

This guide will provide a comprehensive overview of the synthesis and application of this valuable building block, with a focus on its utility in the development of antagonists for G-protein coupled receptors (GPCRs), a critical class of drug targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂ | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| CAS Number | 683772-11-4 | [2] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| pKa | Not available (expected to have two basic nitrogens) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the protons of the piperidine and pyrrolidine rings. The methylene bridge protons would likely appear as a distinct signal.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon atoms in the piperidine and pyrrolidine rings, as well as the methylene linker.

Researchers synthesizing this compound should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Synthesis of the Building Block: A Reductive Amination Approach

A robust and scalable synthesis of this compound is crucial for its widespread application. A logical and commonly employed strategy for its preparation is a two-step sequence involving the synthesis of a suitable piperidine precursor followed by reductive amination.

Workflow for the Synthesis of this compound:

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Proposed):

This protocol is based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

A common starting material for this synthesis is N-Boc-4-piperidone. The aldehyde functionality can be introduced via a multi-step sequence. A more direct, commercially available starting material is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Oxidation to tert-butyl 4-formylpiperidine-1-carboxylate

-

To a stirred solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde, which can often be used in the next step without further purification.

Step 3: Reductive Amination with Pyrrolidine

-

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add pyrrolidine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.

Step 4: Deprotection to this compound

-

Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

If an HCl salt is desired, the residue can be triturated with diethyl ether to induce precipitation. If the free base is required, the residue can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

-

The final product should be characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Discovery: A Focus on CCR5 Antagonists

The this compound scaffold has emerged as a valuable component in the design of antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells, making it a prime target for antiviral therapies.[4]

The Mechanistic Rationale:

The efficacy of CCR5 antagonists often relies on their ability to occupy a specific binding pocket on the receptor, thereby preventing the conformational changes necessary for viral fusion. The this compound moiety contributes to this in several key ways:

-

Basic Amine Interactions: The two nitrogen atoms of the scaffold are basic and can form crucial ionic interactions or hydrogen bonds with acidic residues within the CCR5 binding pocket.[5]

-

Hydrophobic Interactions: The aliphatic rings of the piperidine and pyrrolidine components provide a hydrophobic surface that can engage with non-polar regions of the receptor.

-

Conformational Rigidity and Vectorial Projection: The relatively rigid structure of the scaffold, with the methylene linker, projects the pyrrolidine ring into a specific region of space away from the piperidine core. This vectorial orientation is critical for positioning other pharmacophoric elements of the drug molecule for optimal interactions with the receptor.

Structure-Activity Relationship (SAR) Insights:

SAR studies on piperidine-based CCR5 antagonists have demonstrated the importance of the substitution at the 4-position of the piperidine ring. The introduction of the pyrrolidin-1-ylmethyl group has been shown to enhance binding affinity and antiviral activity in some series of compounds.[5] This is likely due to the optimal balance of basicity, hydrophobicity, and spatial orientation provided by this specific substituent.

Workflow for the Synthesis of a CCR5 Antagonist using the Building Block:

Caption: General workflow for incorporating the building block into a CCR5 antagonist.

Broader Applications and Future Perspectives

While the application of this compound in CCR5 antagonists is well-documented, its utility extends to other areas of drug discovery. The unique structural and electronic properties of this scaffold make it an attractive candidate for targeting other GPCRs and enzyme active sites.

For instance, derivatives of 4-(1-pyrrolidinyl)piperidine have been investigated as potent and selective agonists for the peroxisome proliferator-activated receptor δ (PPARδ), a target for metabolic diseases.[6] Additionally, analogues have shown promise as analgesic agents.

The future of drug discovery will continue to rely on the development of novel, three-dimensionally complex building blocks that can access new chemical space. This compound, with its combination of two privileged heterocyclic scaffolds, is well-positioned to remain a valuable tool in the medicinal chemist's arsenal. Further exploration of its conformational preferences and its incorporation into a wider range of molecular architectures will undoubtedly lead to the discovery of new and improved therapeutic agents.

Conclusion

This compound is a synthetic building block of significant strategic importance in drug discovery. Its synthesis via a robust reductive amination pathway allows for its accessible incorporation into lead compounds. The unique combination of two basic nitrogen centers, a defined three-dimensional structure, and favorable physicochemical properties makes it particularly well-suited for the design of ligands targeting GPCRs, as exemplified by its successful application in the development of potent CCR5 antagonists. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of fostering its continued and expanded use in the pursuit of novel therapeutics.

References

- Dorr, P., Westby, M., Dobbs, S., Griffin, P., Irvine, R., Macartney, M., ... & Perros, M. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial agents and chemotherapy, 49(11), 4721-4732.

-

PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

- Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.

- Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5208-5223.

- ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (2010). ChemInform, 41(32).

- Kato, T., Fukao, K., Ohara, T., Naya, N., Tokuyama, R., Muto, S., ... & Matsumura, K. I. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428-11446.

- Saify, Z. S., Haider, S., Sultana, N., Mushtaq, N., & Mallick, T. Z. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5).

-

PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]

- Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 1-51.

- Matassini, C., Clemente, F., & Goti, A. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Revista de la Sociedad Química de México, 59(4), 269-285.

- Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359.

- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (2019). RSC advances, 9(1), 224-235.

- Liu, J., Zhang, Y., & Zhang, W. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(8), 2465-2470.

- Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18(35), 350-359.

- Weis, D., & Kobilka, B. K. (2018). How ligands illuminate GPCR molecular pharmacology. Neuropharmacology, 136, 107-115.

- Ramirez, M. S., Nikolaidis, I., & Tolmasky, M. E. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(11), 1362.

- Dror, R. O., Pan, A. C., Arlow, D. H., Borhani, D. W., Maragakis, P., Shan, Y., ... & Shaw, D. E. (2011). Pathway and mechanism of drug binding to G-protein-coupled receptors. Proceedings of the National Academy of Sciences, 108(32), 13118-13123.

- G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery. (2014). Current opinion in structural biology, 27, 1-8.

- Federico, S., Spalluto, G., & Moro, S. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in pharmacology, 6, 255.

- Federico, S., Spalluto, G., & Moro, S. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in pharmacology, 6, 255.

Sources

- 1. This compound [chemicalbook.com]

- 2. ministryofmaterial.com [ministryofmaterial.com]

- 3. researchgate.net [researchgate.net]

- 4. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Design, Synthesis, and Evaluation of Novel 4-(Pyrrolidin-1-ylmethyl)piperidine Derivatives

Abstract

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold is a highly privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs). Its unique three-dimensional structure and physicochemical properties offer a versatile platform for developing potent and selective therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design, synthesis, and pharmacological evaluation of novel derivatives based on this core. We will explore robust synthetic strategies for structural modification, present detailed, field-proven experimental protocols, and outline a systematic workflow for comprehensive pharmacological characterization, including Structure-Activity Relationship (SAR) analysis. This guide is designed to serve as a practical and authoritative resource to accelerate the discovery of next-generation therapeutics built upon the this compound scaffold.

Introduction: A Privileged Scaffold in Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1][2] Its saturated, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition at biological targets. The piperidine motif enhances druggability by improving pharmacokinetic properties (ADME) and often confers metabolic stability.[2] When combined with a pyrrolidine moiety via a methylene linker, the resulting this compound structure presents a unique combination of a basic nitrogen center and a flexible, yet constrained, lipophilic body.

This scaffold is a cornerstone for various classes of therapeutic agents, including:

-

CCR5 Receptor Antagonists: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells, making its antagonists a key target for anti-HIV therapeutics.[3] Several potent CCR5 antagonists are based on a substituted piperidine core.[3][4]

-

Opioid Receptor Modulators: The piperidinyl scaffold is a well-established pharmacophore for ligands targeting opioid receptors, influencing both affinity and selectivity.[5]

-

Analgesics and CNS Agents: Derivatives of this scaffold have shown significant potential as analgesics and have been explored for various CNS disorders.[6][7]

The exploration of novel derivatives of this core structure remains a highly active area of research, driven by the potential to fine-tune pharmacological activity, improve selectivity, and optimize drug-like properties.

Synthetic Strategies for Derivatization

The chemical tractability of the this compound core allows for diversification at multiple positions. The primary sites for modification are the piperidine nitrogen, the piperidine ring carbons, and the pyrrolidine ring.

N-Substitution of the Piperidine Ring

The most common and impactful modification is the substitution at the piperidine nitrogen. This position is often crucial for direct interaction with the target protein and for modulating the overall basicity (pKa) of the molecule.

2.1.1 Buchwald-Hartwig Amination for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly for attaching aryl and heteroaryl moieties.[8] This reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base to achieve high yields, especially with sterically hindered substrates.[8]

Protocol 2.1.1: N-Arylation of this compound

-

Expert Rationale: This protocol employs a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos) which is highly effective for coupling secondary amines. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. Toluene is a common high-boiling solvent that facilitates the reaction.

-

Materials:

-

This compound (1.0 eq.)

-

Aryl bromide or iodide (1.1 eq.)

-

Pd₂(dba)₃ (Palladium catalyst, 0.02 eq.)

-

XPhos (Ligand, 0.04 eq.)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq.)

-

Anhydrous Toluene

-

Nitrogen or Argon atmosphere

-

-

Step-by-Step Procedure:

-

To a dry, oven-baked reaction flask, add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Self-Validation & Troubleshooting:

-

Control: Run a parallel reaction without the palladium catalyst to confirm its necessity.

-

Low Yield: If the yield is low, consider a different ligand (e.g., SPhos) or a different palladium precursor (e.g., Pd(OAc)₂). For less reactive aryl chlorides, a more specialized catalyst system may be required.

-

Dehalogenation of Aryl Halide: This side reaction can occur. Lowering the reaction temperature or changing the base to K₃PO₄ may mitigate this issue.

-

C-H Functionalization of the Piperidine Ring

Recent advances in organic synthesis have enabled the direct functionalization of C(sp³)–H bonds.[9] For piperidines, this allows for the introduction of substituents at positions like C2 or C3, which were traditionally difficult to access without multi-step syntheses. Palladium-catalyzed C–H arylation, often using a directing group, can achieve high regio- and stereoselectivity.[10] While beyond the scope of a general protocol here, this strategy offers a powerful route to novel analogs with unique 3D shapes.[10][11]

Pharmacological Evaluation Workflow

A systematic and logical workflow is essential for characterizing novel derivatives and establishing a clear Structure-Activity Relationship (SAR).

Primary Screening: Radioligand Binding Assays

Binding assays are the first step to determine if a compound interacts with the intended target. Radioligand binding assays are a gold standard for quantifying the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand.

Protocol 3.1.1: Competitive Radioligand Binding Assay for a GPCR Target (e.g., CCR5)

-

Expert Rationale: This protocol describes a competitive binding experiment in a 96-well format, which is suitable for screening multiple compounds. The choice of radioligand (e.g., [³H]-ligand) is critical and must be specific for the target of interest. Non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled antagonist to ensure the measured signal is from the target receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing CCR5).

-

Radioligand (e.g., [³H]-Maraviroc for CCR5).

-

Unlabeled competitor for non-specific binding (e.g., unlabeled Maraviroc).

-

Test compounds (novel derivatives).

-

Assay Buffer (e.g., 25 mM HEPES, 0.3 M NaCl).[12]

-

96-well filter plates (e.g., GF/C filter plates).

-

Scintillation fluid and microplate scintillation counter.

-

-

Step-by-Step Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

-

Add the test compounds at various concentrations.

-

For total binding wells, add only buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the unlabeled competitor.

-

Incubate the plate at room temperature for a defined period (e.g., 75-90 minutes) to reach equilibrium.[12]

-

Rapidly harvest the plate contents onto the filter plate using a cell harvester, washing several times with ice-cold buffer to separate bound from free radioligand.

-

Allow the filter plate to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = (Total Binding) - (Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Secondary Screening: Functional Assays

While binding assays confirm target engagement, functional assays are required to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For GPCRs, common functional assays measure downstream signaling events like changes in second messengers (cAMP, Ca²⁺) or protein recruitment (β-arrestin).[13]

Bioluminescence Resonance Energy Transfer (BRET) assays are a powerful, real-time method to measure molecular proximity and are widely used to study GPCR-G protein or GPCR-β-arrestin interactions.[14][15] A BRET signal is generated when a luciferase donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP) are brought into close proximity (<10 nm).[15]

Protocol 3.2.1: BRET Assay for GPCR/β-Arrestin Recruitment

-

Expert Rationale: This protocol measures the recruitment of β-arrestin to an activated GPCR, a hallmark of receptor activation and subsequent desensitization. The GPCR is fused to the BRET donor (Rluc) and β-arrestin is fused to the acceptor (YFP). Ligand binding induces a conformational change in the receptor, leading to β-arrestin recruitment and an increase in the BRET signal. This provides a direct readout of receptor activation in a live-cell context.

-

Materials:

-

HEK293T cells.

-

Plasmids: GPCR-Rluc fusion and β-arrestin-YFP fusion.

-

Transfection reagent.

-

White, clear-bottom 96-well plates.

-

BRET substrate (e.g., Coelenterazine h).

-

BRET-capable plate reader.

-

-

Step-by-Step Procedure:

-

Co-transfect HEK293T cells with the GPCR-Rluc and β-arrestin-YFP plasmids and seed them into 96-well plates.

-

Allow cells to grow for 24-48 hours.

-

Wash the cells gently with a suitable buffer (e.g., PBS).

-

Add the test compounds (potential agonists) or the test compounds plus a known agonist (for antagonist testing) to the wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37 °C.

-

Add the BRET substrate (Coelenterazine h) to each well.

-

Immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) using a BRET plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio = (Acceptor Emission) / (Donor Emission).

-

Plot the change in BRET ratio against the log concentration of the compound.

-

For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

-

For antagonists, perform the assay in the presence of a fixed concentration of an agonist and determine the IC₅₀.

-

Case Study: SAR of Hypothetical CCR5 Antagonists

To illustrate the process, consider a hypothetical series of N-aryl derivatives of this compound designed as CCR5 antagonists. The goal is to understand how substitutions on the N-aryl ring affect binding affinity (Ki) and functional antagonism (IC₅₀).

| Compound ID | N-Aryl Substitution (R) | CCR5 Binding Ki (nM) | Functional Antagonism IC₅₀ (nM) |

| REF-01 | Phenyl (unsubstituted) | 150.2 | 210.5 |

| DEV-01 | 4-Fluorophenyl | 45.8 | 60.2 |

| DEV-02 | 4-Chlorophenyl | 30.1 | 42.8 |

| DEV-03 | 4-Trifluoromethylphenyl | 8.5 | 11.3 |

| DEV-04 | 3-Chlorophenyl | 95.3 | 125.7 |

| DEV-05 | 2-Chlorophenyl | 350.6 | >500 |

SAR Interpretation:

-

Effect of Para-Substitution: Moving from an unsubstituted phenyl ring (REF-01 ) to a para-substituted ring (DEV-01, DEV-02, DEV-03 ) leads to a significant increase in potency.

-

Electron-Withdrawing Groups: Potency increases with the electron-withdrawing strength of the para-substituent (F < Cl < CF₃). The trifluoromethyl group in DEV-03 provides the highest affinity and functional activity, suggesting a key interaction in a hydrophobic and/or electron-deficient pocket of the receptor.[3]

-

Positional Isomerism: The position of the substituent is critical. Moving the chloro group from the para-position (DEV-02 ) to the meta-position (DEV-04 ) causes a ~3-fold drop in potency. Moving it to the ortho-position (DEV-05 ) results in a dramatic loss of activity, likely due to a steric clash that prevents the molecule from adopting the optimal binding conformation.

Conclusion and Future Directions

The this compound scaffold is a proven and highly adaptable platform for drug discovery. By leveraging modern synthetic methods like palladium-catalyzed cross-coupling and a systematic pharmacological evaluation workflow, researchers can efficiently explore the chemical space around this core to identify novel drug candidates. The key to success lies in the iterative cycle of design, synthesis, and testing, guided by a deep understanding of the structure-activity relationships that govern a compound's interaction with its biological target.

Future efforts should focus on exploring more complex, three-dimensional derivatives through techniques like C-H functionalization to access novel chemical matter. Additionally, a deeper investigation into the ADME-Tox properties of these derivatives early in the discovery process will be crucial for translating potent compounds into viable clinical candidates.

References

-

Saify, Z.S., Malick, T.Z., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Link

-

Haider, S., Saify, Z.S., et al. (2014). SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. Semantic Scholar. Link

-

Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6692. Link

-

BenchChem. Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Link

-

Vasilevsky, S.F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6658. Link

-

BenchChem. Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Link

-

Koperniku, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116327. Link

-

Wang, L., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4983. Link

-

Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. Link

-

Oh, H., et al. (2021). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 64(17), 13110-13133. Link

-

Stoeber, M., et al. (2018). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Link

-

BenchChem. Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. Link

-

Wang, T., et al. (2005). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Medicinal Chemistry, 48(4), 1057-1068. Link

-

Thermo Fisher Scientific. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems. Link

-

ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3957-3961. Link

-

Boyle, C.D., & Palani, A. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current Topics in Medicinal Chemistry, 3(10), 1155-1169. Link

-

Frontiers Media. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 706927. Link

-

ResearchGate. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Link

-

Chen, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1). Link

-

MDPI. (2023). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 24(10), 8963. Link

-

ResearchGate. (2012). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. Link

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies: M2 and CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thieme-connect.de [thieme-connect.de]

- 12. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 14. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

therapeutic potential of "4-(Pyrrolidin-1-ylmethyl)piperidine" analogues

An In-depth Technical Guide to the Therapeutic Potential of 4-(Pyrrolidin-1-ylmethyl)piperidine Analogues

Abstract

The this compound scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its inherent conformational flexibility and the strategic positioning of its nitrogen atoms allow for potent and selective interactions with a multitude of biological targets. This technical guide provides a comprehensive exploration of the therapeutic potential of analogues derived from this core, synthesizing insights from synthetic chemistry, molecular pharmacology, and in vivo studies. We delve into the nuanced structure-activity relationships that govern their activity as modulators of sigma receptors, opioid receptors, and critical oncology targets like the Akt kinase. This document is intended for researchers, scientists, and drug development professionals, offering not only a review of the field but also detailed, field-proven experimental protocols to empower further discovery and development of this versatile chemical series.

The this compound Core: A Privileged Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to serve as a rigid scaffold for presenting pharmacophoric elements in a defined three-dimensional space.[1][2] The addition of a pyrrolidin-1-ylmethyl substituent at the 4-position introduces a second basic nitrogen atom, creating a diamine structure that is crucial for interacting with numerous receptor systems. This specific arrangement has proven to be a fertile ground for the development of potent ligands for central nervous system (CNS) targets and beyond. The flexibility of the methylene linker allows the pyrrolidine moiety to adopt various orientations, enabling fine-tuning of receptor affinity and selectivity through targeted chemical modifications.

Synthetic Strategies: Accessing Chemical Diversity

The generation of a diverse library of analogues is predicated on robust and flexible synthetic methodologies. One of the most common and effective strategies for synthesizing derivatives of the this compound core is through reductive amination. This powerful transformation allows for the direct coupling of a piperidone precursor with pyrrolidine, followed by the introduction of various substituents on the piperidine nitrogen.

A key advantage of this approach is the ability to introduce stereochemistry. For instance, the stereoselective reductive amination of ketones with pyrrolidine can be achieved using specific reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄), which enhances diastereoselectivity.[3] More recent advancements include electroreductive cyclization methods using imines and dihaloalkanes in flow microreactors, offering an efficient and scalable alternative.[4]

General Synthetic Workflow: Reductive Amination

Below is a generalized workflow for the synthesis of N-substituted this compound analogues.

This multi-step process offers high modularity, allowing for extensive Structure-Activity Relationship (SAR) exploration by varying the protecting group on the piperidone and, most importantly, the diverse electrophiles (R-X) used in the final functionalization step.

Therapeutic Landscape and Mechanisms of Action

Analogues of this compound have demonstrated significant potential across several therapeutic areas, primarily by modulating key protein targets.

Sigma Receptor Modulation: A Gateway to CNS Therapeutics

The sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins, not G-protein coupled receptors, that are implicated in a wide array of cellular functions and disease states, including neurodegenerative disorders, psychiatric conditions, pain, and cancer.[5][6] The this compound scaffold has proven to be an excellent starting point for developing potent and selective sigma receptor modulators.[3][7]

Mechanism of Action: The σ₁ receptor resides at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it regulates calcium signaling, ion channel function, and cellular stress responses.[8] Ligands binding to the σ₁ receptor can act as agonists or antagonists.

-

Agonists: Typically stabilize the receptor's active conformation, promoting its chaperone functions and neuroprotective signaling cascades. For example, the σ₁ receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to provide neuroprotection in models of neonatal ischemia by reducing the harmful coupling of neuronal nitric oxide synthase (nNOS) to the NMDA receptor complex.[9]

-

Antagonists: Prevent the receptor from adopting its active state, which can be beneficial in conditions where σ₁ receptor activity is pathological, such as certain types of neuropathic pain.[10][11]

Protocol 2: In Vivo Murine Tumor Xenograft Model

Objective: To evaluate the in vivo anticancer efficacy of a lead compound in a mouse model bearing human tumor xenografts.

Causality: While in vitro assays confirm cellular activity, an in vivo model is essential to assess a compound's therapeutic potential within a complex biological system. This protocol evaluates the compound's ability to inhibit tumor growth after systemic administration, providing critical data on efficacy, tolerability, and pharmacodynamics. [12][13] Materials:

-

Lead compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline).

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice).

-

Human tumor cell line (e.g., a breast cancer line like MCF-7 or a prostate cancer line like DU-145).

-

Matrigel (optional, to aid tumor establishment).

-

Calipers for tumor measurement.

-

Standard animal housing and care facilities.

Step-by-Step Methodology:

-

Cell Culture: Culture the selected human tumor cell line under standard conditions until a sufficient number of cells are available (~10⁸ cells).

-

Tumor Implantation: Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel. Subcutaneously inject 5-10 million cells into the flank of each mouse.

-

Tumor Growth and Staging: Monitor the mice regularly for tumor growth. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups (n=8-10 mice per group). This ensures an unbiased distribution of initial tumor sizes.

-

Dosing:

-

Administer the lead compound to the treatment group at a predetermined dose and schedule (e.g., 50 mg/kg, once daily by oral gavage).

-

Administer an equivalent volume of the vehicle solution to the control group.

-

-

Monitoring:

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Body Weight: Record the body weight of each animal at the same frequency to monitor for signs of toxicity.

-

Clinical Observations: Perform daily health checks on all animals.

-

-

Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize all animals according to approved ethical protocols.

-

Data Analysis:

-

Plot the mean tumor volume (+/- SEM) for each group over time.

-

Calculate the percent Tumor Growth Inhibition (% TGI) at the end of the study using the formula: % TGI = 100 x (1 - [ΔT / ΔC]) , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

Analyze the statistical significance of the difference between the treated and control groups (e.g., using a Student's t-test or ANOVA).

-

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for drug discovery. Analogues have demonstrated compelling activity as modulators of sigma and opioid receptors for CNS disorders and pain, and as inhibitors of key cancer pathways. The modularity of its synthesis allows for extensive chemical exploration, and the well-established protocols for its biological evaluation provide a clear path for advancing new chemical entities.

Future research in this area will likely focus on:

-

Developing Dual-Target Ligands: Given the co-morbidity of conditions like chronic pain and depression, compounds that can modulate multiple targets (e.g., σ₁ and an opioid receptor) may offer superior therapeutic benefit. [10][11]* Improving Selectivity: Fine-tuning the scaffold to achieve greater selectivity between receptor subtypes (e.g., σ₁ vs. σ₂) will be crucial for minimizing off-target effects.

-

Exploring New Therapeutic Areas: The role of sigma receptors in cardiovascular and renal diseases is an emerging field, presenting new opportunities for this chemical class. [8] By integrating rational design, robust synthetic chemistry, and rigorous biological testing, the full therapeutic potential of this compound analogues can be realized, paving the way for the next generation of innovative medicines.

References

-

Schläger, T., et al. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. Journal of Medicinal Chemistry, 44(17), 2814-26. [Link]

-

García-García, E., et al. (2006). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Journal of Medicinal Chemistry, 49(19), 5796-806. [Link]

-

Poroikov, V., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(19), 4647-51. [Link]

-

Doods, H. N., et al. (1990). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 100(4), 839-44. [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

-

Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428-11446. [Link]

-

Sivakumar, A., et al. (2023). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. Journal of Biomolecular Structure & Dynamics, 41(8), 3206-3221. [Link]

-

Shityakov, S., & Bigdeli, M. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 438. [Link]

-

Wilson, L. L., & Matsumoto, R. R. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.12. [Link]

-

Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1343. [Link]

-

Khan, K. M., et al. (2009). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Letters in Drug Design & Discovery, 6(1), 58-63. [Link]

-

Ahmad, M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(5), 899-906. [Link]

-

Yennam, S., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

-

Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 19(7), 671-692. [Link]

-

Maurice, T., & Su, T. P. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 239. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 2038-2054. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 2038-2054. [Link]

-

Davies, T. G., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2088-103. [Link]

-

Khan, K. M., et al. (2009). SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. Journal of the Chemical Society of Pakistan, 31(5), 819-824. [Link]

-

Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 1007-1019. [Link]

-

Almansour, A. I., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5101. [Link]

-

Scott, J. D., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

-

Basile, L., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 28(9), 3929. [Link]

-

Shida, N., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 332-338. [Link]

-

Kumar, D., et al. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. Future Journal of Pharmaceutical Sciences, 9(1), 38. [Link]

-

Weng, T. Y., & Su, T. P. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters, 12(2), 194-196. [Link]

-

Ahmad, M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(5), 899-906. [Link]

-

Agoston, D. V., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112. [Link]

-

Maurice, T., & Su, T. P. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 239. [Link]

-

Al-Otaibi, F. A., et al. (2006). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 49(12), 3517-22. [Link]

-

Mittal, P., et al. (2020). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current Topics in Medicinal Chemistry, 20(27), 2441-2442. [Link]

-

Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7976-8005. [Link]

-

Morales-Lázaro, S. L., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 221(1), 155-64. [Link]

-

Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7976-8005. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2023). Examining Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists for Central Nervous System Disorders. In Neurodegenerative Disorders and Other Emerging Areas. National Academies Press (US). [Link]

Sources

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)piperidine in Central Nervous System Drug Discovery

Foreword: The Strategic Combination of Privileged Scaffolds

In the landscape of central nervous system (CNS) drug discovery, the piperidine and pyrrolidine rings stand as "privileged structures." Their prevalence in both natural alkaloids and synthetic therapeutics underscores their unique ability to interact with a wide array of CNS targets. The 4-(Pyrrolidin-1-ylmethyl)piperidine core represents a deliberate fusion of these two key heterocyclic motifs. This guide delves into the chemical synthesis, physicochemical properties, and pharmacological potential of this scaffold, offering a technical roadmap for researchers and drug development professionals exploring its utility in crafting the next generation of CNS agents.

The Architectural Logic of the this compound Scaffold

The combination of a piperidine and a pyrrolidine ring via a methylene linker creates a unique three-dimensional structure with specific implications for drug design. The piperidine ring often serves as a central scaffold, orienting substituents towards biological targets. The basic nitrogen within the piperidine is typically protonated at physiological pH, providing a key interaction point with acidic residues in receptor binding pockets. The 4-substitution pattern allows for vectors out of the plane of the piperidine chair conformation.

The addition of the pyrrolidin-1-ylmethyl group introduces several key features:

-

A second basic center: The pyrrolidine nitrogen offers another potential site for salt formation and hydrogen bonding, which can influence solubility and receptor interactions.

-

Conformational constraint: The methylene linker and the five-membered pyrrolidine ring introduce a degree of conformational rigidity, which can be advantageous for binding affinity and selectivity.

-

Modulation of physicochemical properties: The presence of the second amine and the overall increase in the sp3-hybridized carbon count can impact lipophilicity (logP), polar surface area (PSA), and pKa, all of which are critical for blood-brain barrier (BBB) penetration and overall pharmacokinetic profile.

Synthesis of the this compound Core and its Analogs

The synthesis of the this compound scaffold can be approached through several reliable synthetic routes. A common and efficient method involves the reductive amination of a 4-formylpiperidine derivative with pyrrolidine.

Core Synthesis via Reductive Amination

A key intermediate for this approach is a suitably N-protected 4-formylpiperidine. The synthesis of N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine has been reported as a by-product during the partial reduction of N-benzyl-4-ethoxycarbonylpiperidine with aluminum hydride reagents modified with pyrrolidine[1]. This observation underpins a more direct synthetic strategy.

Experimental Protocol: Synthesis of 1-Benzyl-4-(pyrrolidin-1-ylmethyl)piperidine

Step 1: Synthesis of N-Benzyl-4-formylpiperidine (Intermediate)

-

To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add dimethyloxosulfonium methylide (1.1 equivalents) to form the corresponding epoxide.

-

The epoxide is then subjected to rearrangement in the presence of a Lewis acid, such as magnesium bromide etherate, to yield N-benzyl-4-formylpiperidine.

Step 2: Reductive Amination with Pyrrolidine

-

Dissolve N-benzyl-4-formylpiperidine (1 equivalent) and pyrrolidine (1.2 equivalents) in a suitable solvent like 1,2-dichloroethane or methanol.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the stirring solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine.

This synthetic route is highly adaptable for creating a library of analogs by varying the substituent on the piperidine nitrogen and by using substituted pyrrolidines.

Physicochemical Properties and ADME/Tox Profile

The physicochemical properties of the this compound scaffold are crucial for its potential as a CNS drug candidate. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier.

Table 1: Computed Physicochemical Properties of this compound and Related Structures

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Topological Polar Surface Area (Ų) |

| This compound | C₁₀H₂₀N₂ | 168.28 | 1.1 | 1 | 2 | 15.3 |

| 4-Methyl-2-(pyrrolidin-1-ylmethyl)piperidine [2] | C₁₁H₂₂N₂ | 182.31 | 1.8 | 1 | 2 | 15.3 |

| 4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine [3] | C₁₁H₂₂N₂ | 182.31 | 1.4 | 1 | 2 | 15.3 |

Data sourced from PubChem.[2][3][4]

The low molecular weight, limited number of hydrogen bond donors, and modest polar surface area of the core scaffold are favorable for BBB penetration. However, the presence of two basic nitrogens means that the pKa of the molecule will be a critical determinant of the fraction of the neutral species available to cross the BBB at physiological pH.

Pharmacological Profile and Potential CNS Applications

While direct and extensive studies on the this compound scaffold in CNS drug discovery are not widely published, the pharmacological activities of closely related analogs and the broader class of piperidine-containing compounds provide a strong basis for its potential applications.

Established Biological Activities of Related Scaffolds

Derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated for their analgesic properties. In these studies, various substituents were introduced on the piperidine nitrogen, and the resulting compounds showed significant to highly significant analgesic activity in tail-flick assays, with pethidine used as a reference drug. This highlights the potential of the core structure to interact with pain pathways, possibly involving opioid or other nociceptive receptors.

Furthermore, the introduction of a pyrrolidine group at the 4-position of a piperidine ring in a series of benzothiazole derivatives was found to enhance the activity and selectivity for the peroxisome proliferator-activated receptor δ (PPARδ), leading to compounds with potent anti-inflammatory effects[5]. While not a direct CNS application, the modulation of neuroinflammation is an increasingly important strategy in the treatment of neurodegenerative diseases.

Potential CNS Targets and Applications

The structural features of the this compound scaffold make it an attractive candidate for targeting a range of CNS receptors.

-

Dopamine Receptors: 4-Heterocyclylpiperidines have been identified as selective high-affinity ligands for the human dopamine D4 receptor[6]. The this compound core could be explored for its potential to modulate dopamine receptors, which are implicated in schizophrenia, Parkinson's disease, and addiction.

-

Sigma Receptors: The sigma-1 receptor, a unique intracellular chaperone protein, is a target for a variety of psychiatric and neurological disorders. Many sigma-1 ligands feature a piperidine or pyrrolidine ring. The combined scaffold could offer novel interactions within the sigma-1 binding site.

-

Muscarinic Acetylcholine Receptors (mAChRs): Substituted piperidines are a well-established class of mAChR modulators. For instance, novel piperidine-containing compounds have been developed as CNS penetrant pan-muscarinic antagonists[7]. The this compound scaffold could be decorated with appropriate pharmacophoric elements to target specific mAChR subtypes involved in cognition and memory.

-

Nicotinic Acetylcholine Receptors (nAChRs): Substituted piperidines have been optimized as potent and selective CNS-penetrant potentiators of α4β2 nAChRs, which are targets for cognitive enhancement and smoking cessation[8].

-

Ion Channels: The scaffold's basic nature and conformational properties may allow it to interact with various ion channels in the CNS, such as NMDA receptors or voltage-gated sodium and calcium channels.

Structure-Activity Relationships (SAR): A Forward Look

Based on the known pharmacology of related compounds, a hypothetical SAR exploration for CNS targets can be proposed.

Caption: Key points for chemical modification on the this compound scaffold.

Essential Experimental Protocols for Scaffold Evaluation

To assess the potential of novel analogs based on the this compound scaffold, a series of standardized in vitro assays are essential.

Protocol: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular BBB penetration.

-

Preparation of Donor Plate:

-

Dissolve test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.

-

Add the compound solutions to the wells of a 96-well donor plate.

-

-

Preparation of Acceptor Plate:

-

Coat the membrane of a 96-well filter plate (the acceptor plate) with a lipid mixture (e.g., porcine brain lipid in dodecane) to form the artificial membrane.

-

Fill the wells of a 96-well acceptor plate with buffer.

-

-

Assay Incubation:

-

Place the filter plate onto the donor plate, ensuring the lipid-coated membrane is in contact with the donor solution.

-